![molecular formula C11H12N2O3 B169709 Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 17322-90-6](/img/structure/B169709.png)
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1045856-81-2 . It has a molecular weight of 220.23 . It is a solid at room temperature .
Physical And Chemical Properties Analysis
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature . It has a molecular weight of 220.23 .Scientific Research Applications
Antibacterial Activity
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate and its derivatives have been explored for their potential antibacterial properties. For instance, a study by Toja et al. (1986) synthesized a series of compounds from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, resulting in one compound showing in vitro antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Synthesis of Novel Compounds
Mohamed (2021) presented a synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in creating a range of compounds (Mohamed, 2021).
Application in Marine Alkaloids Synthesis
Radchenko et al. (2006) developed a synthesis approach for the pyrido[4,3,2-mn]pyrrolo[3,2,1-de]acridine skeleton of arnoamines A and B, which are unique pentacyclic alkaloids derived from the ascidian Cystodytes sp. This process involved ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate, highlighting the application of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate in marine alkaloid synthesis (Radchenko, Balaneva, Denisenko, & Novikov, 2006).
Photophysical Properties for Analytical Applications
The photophysical properties of 4-aza-indole derivatives, including ethyl 1-((2-(2-ethoxy-2-oxoethyl)pyridin-3-yl)carbamoyl)-2-hydroxy-1H-pyrrolo-[3,2-b]pyridine-3-carboxylate, were studied by Bozkurt and Doğan (2018). This compound exhibited reverse solvatochromism behavior, suggesting its potential use as a labeling agent in bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Antioxidant Activity
Bingul et al. (2018) synthesized (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol and its derivatives, showing antioxidant activities through various assays. These findings demonstrate the potential of ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives in developing antioxidant agents (Bingul, Şenkuytu, Boğa, Uslu, Kandemir, & Sengul, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-8-7(12-9)4-5-10(13-8)15-2/h4-6,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDUVKNCGFTUFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570885 | |
Record name | Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
CAS RN |
17322-90-6 | |
Record name | Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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